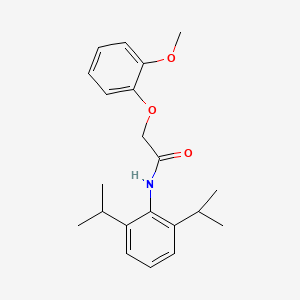![molecular formula C19H14FNO4S2 B11670588 2-ethoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11670588.png)
2-ethoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ETHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE is a complex organic compound that features a thiazolidine ring, a phenyl group, and a fluorobenzoate moiety
Métodos De Preparación
The synthesis of 2-ETHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of an appropriate amine with carbon disulfide and an alkyl halide under basic conditions. The resulting thiazolidine intermediate is then reacted with an aldehyde to form the desired compound .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
2-ETHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic uses, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-ETHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and the fluorobenzoate moiety can interact with specific sites on these targets, leading to inhibition or activation of their functions. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar compounds to 2-ETHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE include other thiazolidine derivatives and fluorobenzoate esters. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity. For example:
2-ETHOXY-4-[(5-OXO-3-PHENYL-1,5-DIHYDRO-1,2,4-TRIAZOL-4-YLIMINO)-METHYL]-PHENYL-4-METHOXYBENZOATE: This compound has a triazole ring instead of a thiazolidine ring, which may affect its chemical and biological properties.
THIAZOLIDINE-2,4-DIONE DERIVATIVES: These compounds are known for their antioxidant and antimicrobial activities, which may be similar to or different from the activities of the target compound.
Propiedades
Fórmula molecular |
C19H14FNO4S2 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
[2-ethoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C19H14FNO4S2/c1-2-24-15-9-11(10-16-17(22)21-19(26)27-16)3-8-14(15)25-18(23)12-4-6-13(20)7-5-12/h3-10H,2H2,1H3,(H,21,22,26)/b16-10+ |
Clave InChI |
ZMFLFEWSTKDMLT-MHWRWJLKSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11670512.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670527.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B11670532.png)

![(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11670555.png)

![(5Z)-5-[(2-chlorophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11670569.png)
![(5Z)-5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670577.png)
![(5Z)-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670583.png)
![N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B11670603.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11670608.png)
![2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B11670614.png)
![N-[4-({5-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B11670628.png)
![N-(3,5-Dibromopyridin-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11670632.png)
